Ascr#18

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ascr#18は、アスカロシドファミリーに属する線虫フェロモンです。これらの化合物は、線虫のコミュニケーションと行動調節において重要な役割を果たしています。 This compoundは、植物における病原体に対する侵入前防御を誘導する役割を担うため、特に重要です .

準備方法

Ascr#18の合成には、モジュール式でスケーラブルなアプローチが用いられます。 一般的な中間体は、市販のL-ラムノースから、オルソエステル化、ベンジル化、オルソエステル転位などのいくつかの段階を経て合成されます 。この中間体は、その後、さらなる化学修飾により、this compoundを含むさまざまなアスカロシドの生成に使用されます。

化学反応の分析

Ascr#18は、酸化や還元など、いくつかの種類の化学反応を起こします。 線虫Caenorhabditis elegansの代謝産物であり、さまざまな生物学的プロセスに関与しています 。 この化合物は、植物によって代謝されて、線虫を撃退し、感染を減らす化学シグナルを生成することができます .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。 植物と線虫の相互作用の研究に使用されており、作物における微生物病原体と害虫に対する抵抗性を誘導することが示されています 。 さらに、this compoundは、線虫の行動とコミュニケーションの調査に使用され、これらのプロセスの基盤となる分子メカニズムについての洞察を提供します .

科学的研究の応用

Ascr#18 has a wide range of scientific research applications. It is used in the study of plant-nematode interactions, where it has been shown to induce resistance to microbial pathogens and pests in crops . Additionally, this compound is used in the investigation of nematode behavior and communication, providing insights into the molecular mechanisms underlying these processes .

作用機序

Ascr#18の作用機序には、シグナル伝達分子の役割が含まれます。それは線虫によって根圏に分泌され、そこで植物の免疫応答を活性化します。 これには、攻撃された気孔での過酸化水素の蓄積が含まれ、これは病原体の侵入を防ぐのに役立ちます 。 この化合物は、植物によって代謝されて、線虫に対する忌避性を付与する、より短い側鎖を持つアスカロシドが生成されます .

類似化合物の比較

This compoundは、Ascr#1、Bhas#18、Dhas#18などの他の化合物を含むアスカロシドファミリーの一部です 。これらの化合物は、構造は似ていますが、側鎖と官能基が異なり、生物活性に違いが見られます。 This compoundは、植物における幅広い病原体に対して強い抵抗性を誘導する能力においてユニークです .

類似化合物との比較

Ascr#18 is part of a family of ascarosides, which includes other compounds such as ascr#1, bhas#18, and dhas#18 . These compounds share similar structures but differ in their side chains and functional groups, leading to variations in their biological activities. This compound is unique in its ability to induce strong resistance to a wide range of pathogens in plants .

生物活性

Ascr#18 is a nematode-derived ascaroside that has garnered attention for its significant biological activity, particularly in plant defense mechanisms. This article delves into the biological activity of this compound, focusing on its roles in enhancing plant resistance to pathogens and its metabolic interactions within plant systems.

Overview of this compound

This compound is a signaling molecule secreted by plant-parasitic nematodes, which plays a crucial role in mediating plant responses to biotic stress. Its primary function is to trigger defense mechanisms in various plant species, thereby enhancing their resistance to a range of pathogens including bacteria, fungi, and nematodes.

The biological activity of this compound involves several key mechanisms:

- Induction of Defense Responses : this compound activates plant defense pathways, leading to the expression of genes associated with pathogen resistance. For instance, it has been shown to induce the accumulation of transcripts for defense-related genes such as β-1,3-glucanase and GST in tomato plants .

- Metabolic Interactions : Plants metabolize this compound to generate chemical signals that can repel nematodes and other pathogens. This metabolic conversion is essential for the enhanced resistance observed in treated plants .

- Concentration-Dependent Effects : The effectiveness of this compound is concentration-dependent. Studies indicate that lower concentrations (1-10 nM) provide optimal protection against pathogens like Phytophthora infestans, while higher concentrations may diminish this protective effect .

1. Resistance in Tomato Plants

A study demonstrated that pretreatment with this compound significantly reduced infection rates in tomato plants exposed to P. infestans. The results showed a marked decrease in sporangia number and lesion size when roots were treated with 10 nM this compound for 48 hours prior to pathogen inoculation .

| Treatment Concentration | Sporangia Count | Lesion Size |

|---|---|---|

| Control | High | Large |

| 1 nM | Moderate | Moderate |

| 10 nM | Low | Small |

2. Arabidopsis Response

In Arabidopsis, this compound treatment resulted in increased resistance against Pseudomonas syringae (Pst). The study indicated that root pretreatment with this compound at concentrations around 1 μM led to significant reductions in bacterial growth in leaves .

3. Nematode Behavior Modification

Research also highlighted how this compound affects nematode behavior. When plant roots were pretreated with this compound, the number of second-stage larvae of Meloidogyne incognita contacting the roots was significantly reduced, indicating a repellent effect mediated by the compound .

Summary of Findings

The biological activity of this compound demonstrates its potential as a biopesticide or natural defense enhancer in agriculture. Its ability to induce systemic resistance in plants against various pathogens while modulating nematode behavior presents a promising avenue for sustainable agricultural practices.

特性

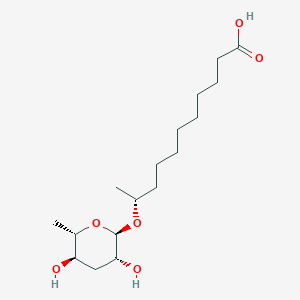

IUPAC Name |

(10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O6/c1-12(9-7-5-3-4-6-8-10-16(20)21)22-17-15(19)11-14(18)13(2)23-17/h12-15,17-19H,3-11H2,1-2H3,(H,20,21)/t12-,13+,14-,15-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRWSOYISAIFOZ-JRBZFYFNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCCCCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。